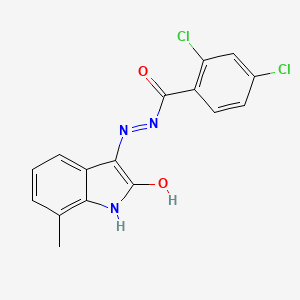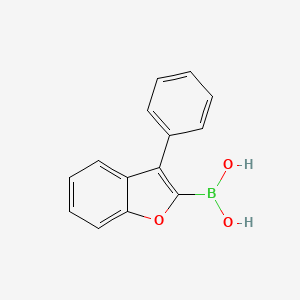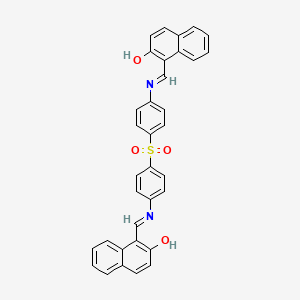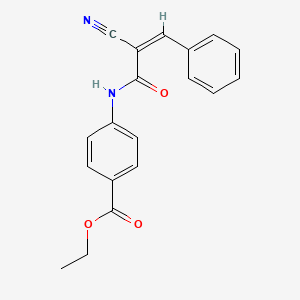
2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a dichlorobenzoic acid moiety linked to a hydrazide group, which is further connected to an indole derivative. Such compounds are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the following steps:
Formation of the Hydrazide: The reaction of 2,4-dichlorobenzoic acid with hydrazine hydrate under reflux conditions to form 2,4-dichlorobenzoic acid hydrazide.
Condensation Reaction: The hydrazide is then reacted with 7-methyl-2-oxo-1,2-dihydro-indole-3-carbaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the hydrazide group.
Substitution: The dichlorobenzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the hydrazide group.
Substitution Products: Substituted derivatives of the dichlorobenzoic acid moiety.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzoic Acid Hydrazide: Lacks the indole moiety.
Indole-3-carbaldehyde Hydrazide: Lacks the dichlorobenzoic acid moiety.
Other Hydrazides: Compounds with similar hydrazide groups but different substituents.
Uniqueness
2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its specific combination of dichlorobenzoic acid and indole moieties, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C16H11Cl2N3O2 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-8-3-2-4-11-13(8)19-16(23)14(11)20-21-15(22)10-6-5-9(17)7-12(10)18/h2-7,19,23H,1H3 |
Clé InChI |
NAWQIHXRFGWSDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709961.png)
![(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate](/img/structure/B11709962.png)
![4-[(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonomethyl]-2-nitro-phenol](/img/structure/B11709963.png)

![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11709972.png)
![ethyl 4-(5-{(1Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11709979.png)

![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)


![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)

